Triphenylcarbenium pentachlorostannate

Overview

Description

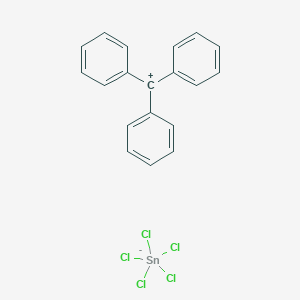

Triphenylcarbenium pentachlorostannate is a chemical compound with the molecular formula C19H15Cl5Sn and a molecular weight of 539.3 g/mol . It is also known by its CAS number 15414-98-9 . This compound is a coordination complex that features a methylium ion (triphenylmethyl cation) paired with a pentachlorostannate anion.

Mechanism of Action

Target of Action

Triphenylcarbenium pentachlorostannate is a complex compound that primarily targets the process of cationic polymerization reactions . It is also involved in the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .

Mode of Action

The compound acts as an initiator in the photopolymerization of carbazolyl derived epoxy monomers It interacts with its targets by initiating the polymerization process, leading to the formation of complex polymers

Biochemical Pathways

This compound is involved in the cationic polymerization pathway . This pathway leads to the formation of polymers with specific properties, which can be used in various applications. The downstream effects of this pathway include the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of polymers through cationic polymerization . In the context of its use in the synthesis of diarylcyclohexanones, the compound’s action results in the production of these key intermediates, which can then be used in the preparation of antiprotozoals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is also recommended that the compound be stored at temperatures between 0-6°C

Biochemical Analysis

Biochemical Properties

Triphenylcarbenium pentachlorostannate is used in the study of cationic polymerization reactions . It interacts with 3,6-dibromo-9-(2,3-epoxypropyl)carbazole during these reactions

Cellular Effects

It is known that the compound can cause severe irritation of the respiratory tract, leading to symptoms such as sore throat, coughing, shortness of breath, and delayed lung edema .

Molecular Mechanism

It is known to be used in the synthesis of diarylcyclohexanones, key intermediates for the preparation of antiprotozoals

Preparation Methods

The synthesis of methylium, triphenyl-, pentachlorostannate(1-) typically involves the reaction of triphenylmethanol with tin(IV) chloride in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Triphenylcarbenium pentachlorostannate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentachlorostannate anion can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Complex Formation: The compound can form complexes with other metal ions or ligands, which can alter its chemical properties and reactivity.

Common reagents used in these reactions include nucleophiles like halides, bases, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triphenylcarbenium pentachlorostannate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to study reaction mechanisms and complex formation.

Biology and Medicine: The compound’s potential biological activity is explored in medicinal chemistry for drug development and biochemical studies.

Industry: It is used in the production of fine chemicals and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Triphenylcarbenium pentachlorostannate can be compared with other similar compounds like:

Triphenylmethyl Chloride: Similar in structure but lacks the pentachlorostannate anion.

Triphenylmethyl Bromide: Another halide variant with different reactivity.

Triphenylmethyl Sulfate: Contains a sulfate anion instead of pentachlorostannate.

The uniqueness of methylium, triphenyl-, pentachlorostannate(1-) lies in its specific anion, which imparts distinct chemical properties and reactivity compared to other triphenylmethyl derivatives .

Biological Activity

Triphenylcarbenium pentachlorostannate, a compound characterized by its unique structure and reactivity, has garnered attention in various fields of research, particularly in polymer chemistry and biological activity. This article aims to elucidate the biological activity of this compound through a detailed examination of its properties, mechanisms, and relevant studies.

Chemical Structure and Properties

This compound (CAS Number: 15414-98-9) consists of a triphenylcarbenium ion paired with a pentachlorostannate anion. The compound appears as an orange powder and is known for its corrosive properties, potentially causing severe burns upon contact with skin or eyes .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on cellular processes and its potential as a polymerization initiator. The following sections detail specific findings related to its biological effects.

Cytotoxicity and Cellular Effects

Research indicates that triphenylcarbenium salts can exhibit significant cytotoxic effects. For instance, studies have shown that exposure to triphenylcarbenium compounds can lead to cell death through mechanisms such as apoptosis and necrosis. The compound's ability to generate reactive species may contribute to oxidative stress within cells, leading to damage at the molecular level .

Table 1: Cytotoxic Effects of Triphenylcarbenium Compounds

| Study Reference | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HeLa | 10 µM | Induced apoptosis | |

| MCF-7 | 5 µM | Cell cycle arrest | |

| A549 | 20 µM | Increased ROS production |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress by increasing ROS levels in cells, which can lead to DNA damage and cell death.

- Disruption of Cellular Signaling : It may interfere with various signaling pathways, including those involved in cell proliferation and apoptosis.

- Polymerization Initiation : As a Lewis acid, it can catalyze cationic polymerization processes, influencing the formation of polymers that may have distinct biological interactions .

Case Studies

Several case studies have explored the implications of this compound in biological systems:

- Study on Antimicrobial Activity : A study investigated the antimicrobial properties of triphenylcarbenium salts against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing antimicrobial agents .

- Polymerization Studies : Research focused on using this compound as an initiator for cationic polymerization revealed its effectiveness in producing high molecular weight polymers with controlled characteristics. This aspect is crucial for applications in drug delivery systems where polymer properties can influence bioavailability and therapeutic efficacy .

Safety and Toxicology

Due to its corrosive nature, safety precautions are essential when handling this compound. The material safety data sheet (MSDS) highlights risks such as severe skin burns, eye damage, and respiratory irritation upon exposure . Understanding these hazards is vital for researchers working with this compound.

Properties

IUPAC Name |

diphenylmethylbenzene;pentachlorostannanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15.5ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h1-15H;5*1H;/q+1;;;;;;+4/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHTYNWDYRJYIH-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn-](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884836 | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15414-98-9 | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15414-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl pentachlorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.